

# Benchmarking the Safety Profile of BAY-8400 Against Similar DNA-PK Inhibitors

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## Compound of Interest

Compound Name: BAY-8400

Cat. No.: B10827710

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A Comparative Guide for Researchers and Drug Development Professionals

The development of novel DNA-dependent protein kinase (DNA-PK) inhibitors as anti-cancer agents has shown significant promise, particularly in combination with DNA-damaging therapies. **BAY-8400** is a potent and selective DNA-PK inhibitor with demonstrated synergistic efficacy with targeted alpha therapies.[1] This guide provides a comprehensive comparison of the preclinical safety profile of **BAY-8400** against other notable DNA-PK inhibitors in clinical development: AZD-7648, peposertib (M3814), and VX-984 (M9831). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety and therapeutic window of these compounds.

## Key Safety Profile Comparison

The following table summarizes the available preclinical and early clinical safety data for **BAY-8400** and its comparators. This data provides a snapshot of their tolerability and potential for off-target effects.

Safety Parameter	BAY-8400	AZD-7648	Peposertib (M3814)	VX-984 (M9831)
Maximum Tolerated Dose (MTD) / Tolerability (Preclinical)	Well-tolerated in SCID mice up to 175 mg/kg/day for 14 days; 200 mg/kg/day was not tolerated.[2]	Dose-dependent systemic toxicity observed in mice when combined with etoposide. [3] Increased radiation-induced toxicity to normal gastrointestinal tract stem cells and systemic weight loss.[3]	Preclinical studies in combination with doxorubicin did not report significant monotherapy toxicity.[4]	No overt toxicity attributed to VX-984 alone in immunodeficient mice. No excessive weight loss in combination with radiation.[5]
hERG Inhibition (IC50)	>10 $\mu$ M[2]	Data not publicly available.	Data not publicly available.	Data not publicly available.
CYP450 Inhibition	No relevant inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2D6 (up to 20 $\mu$ M). Competitive inhibition of CYP3A4 (IC50: 15 $\mu$ M).[2]	Data not publicly available.	Data not publicly available.	Data not publicly available.
Key Clinical Safety Findings	Not yet in clinical trials.	Phase I/IIa trial ongoing.[6] A previous inhibitor from the same program (KU60648) was halted due to toxicity in rats.[7]	Phase 1: Well-tolerated. MTD not reached; Recommended Phase 2 Dose (RP2D) is 400 mg BID.[8][9] Most common	Phase 1 trial with chemotherapy was planned to determine MTD and safety.[10]

Recent research indicates potential for massive genetic changes in gene editing applications. adverse events: nausea, vomiting, fatigue, pyrexia.[8][9]

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## In-Depth Safety Profile Analysis

**BAY-8400:** Preclinical data for **BAY-8400** suggests a favorable early safety profile. The lack of significant hERG inhibition at concentrations up to 10  $\mu$ M is a positive indicator for reduced risk of cardiac arrhythmias.[2] While it shows some inhibition of CYP3A4, the IC50 of 15  $\mu$ M suggests a lower potential for drug-drug interactions compared to compounds with more potent CYP inhibition.[2] The in vivo tolerability studies in mice established a clear dose-dependent toxicity, with a defined tolerated and non-tolerated dose.[2]

**AZD-7648:** Preclinical evaluation of AZD-7648 has revealed some safety concerns. Dose-dependent systemic toxicity was noted in combination with chemotherapy, and an increase in radiation-induced damage to normal tissues was also observed.[3] This suggests a potentially narrow therapeutic window when used in combination regimens. A predecessor compound in its development lineage, KU60648, was discontinued due to its toxicity profile in rats, warranting careful consideration of potential class-related toxicities.[7] Furthermore, a recent discovery of AZD7648 inducing significant genetic alterations in the context of gene editing raises additional safety flags that may need further investigation.

**Peposertib (M3814):** Peposertib has demonstrated a good safety profile in its initial clinical evaluation. A first-in-human Phase 1 study found it to be well-tolerated, with the maximum tolerated dose not being reached at the doses tested.[8][9] The most frequently reported adverse events were primarily gastrointestinal and generally manageable.[8][9] The recommended dose for further studies is 400 mg twice daily.[8][9]

**VX-984 (M9831):** The available preclinical safety data for VX-984 is less comprehensive. Studies in immunodeficient mice did not show overt toxicity when administered as a single agent.[5] When combined with radiation, it did not lead to excessive weight loss, a common indicator of systemic toxicity.[5] However, the lack of dedicated toxicology studies means that a

thorough assessment of its safety profile is not yet possible. A Phase 1 clinical trial was designed to establish its safety and MTD in combination with chemotherapy.[10]

## Experimental Protocols

Detailed methodologies for the key safety assessment experiments are crucial for the interpretation and comparison of the presented data.

### In Vivo Tolerability Study (as conducted for BAY-8400)

- Objective: To determine the maximum tolerated dose (MTD) and observe for signs of toxicity of the test compound when administered daily over a specified period.
- Animal Model: Severe Combined Immunodeficient (SCID) mice.[2]
- Dosing: **BAY-8400** was administered orally on a daily basis for 14 consecutive days.[2] A range of doses were tested, including 150 mg/kg, 175 mg/kg, and 200 mg/kg.[2]
- Observation Period: Following the 14-day dosing period, the animals were observed for an additional 7 days.[2]
- Parameters Monitored:
  - Clinical Signs: Daily observation for any signs of adverse effects.
  - Body Weight: Body weight was measured regularly to assess for any significant loss, which can be an indicator of toxicity.[2]
  - Mortality: The number of surviving animals in each dose group was recorded.
- Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g., substantial body weight loss, mortality, or severe clinical signs) was observed.

### hERG Patch Clamp Assay

- Objective: To assess the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential cardiac proarrhythmic risk.

- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.
- Methodology:
  - Whole-cell patch-clamp recordings are performed on the hERG-expressing cells.
  - A specific voltage protocol is applied to the cells to elicit hERG currents.
  - The baseline hERG current is recorded before the application of the test compound.
  - The test compound is then perfused over the cells at various concentrations.
  - The hERG current is recorded again in the presence of the compound.
- Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. An IC<sub>50</sub> value (the concentration at which 50% of the hERG current is inhibited) is then determined by fitting the concentration-response data to a suitable equation. For **BAY-8400**, the IC<sub>50</sub> was reported to be greater than 10 µM.<sup>[2]</sup>

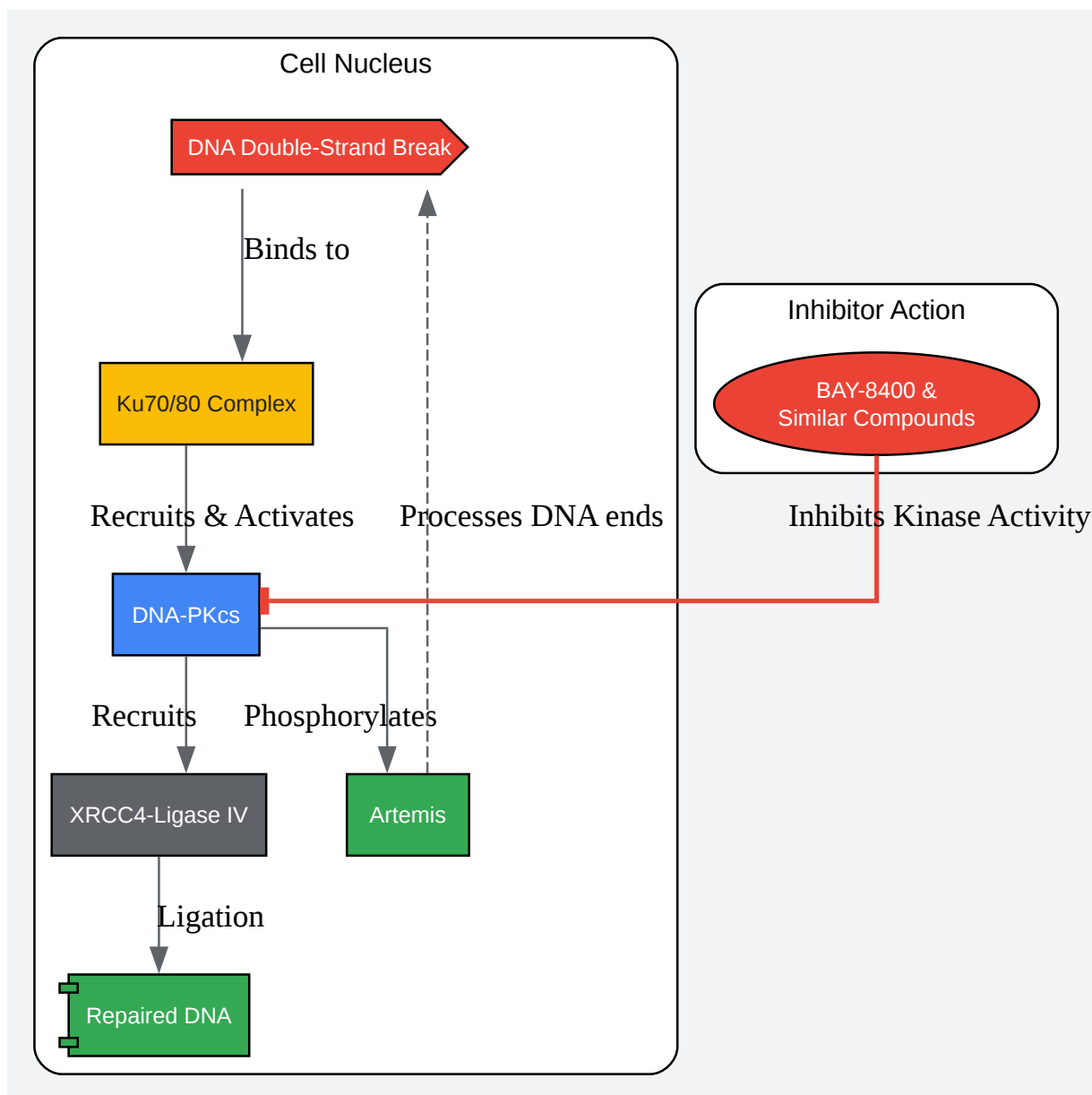
## Cytochrome P450 (CYP) Inhibition Assay

- Objective: To evaluate the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which can indicate the likelihood of drug-drug interactions.
- Test System: Human liver microsomes, which contain a mixture of CYP enzymes.
- Methodology:
  - Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4).
  - The test compound is added at various concentrations.
  - The reaction is initiated by the addition of a cofactor such as NADPH.
  - After a specific incubation time, the reaction is stopped.
  - The amount of metabolite formed from the probe substrate is quantified using a method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC<sub>50</sub> value for each CYP isoform is determined from the concentration-response curve. For **BAY-8400**, no relevant inhibition was observed for CYP1A2, CYP2C8, CYP2C9, and CYP2D6 up to 20  $\mu$ M, while the IC<sub>50</sub> for CYP3A4 was 15  $\mu$ M.[\[2\]](#)

## Visualizing the DNA-PK Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, the target of **BAY-8400** and its comparators.



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Caption: DNA-PK's role in NHEJ and inhibition by **BAY-8400**.

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